3-(1,3-Dioxan-2-YL)propanoic acid
Overview
Description
3-(1,3-Dioxan-2-YL)propanoic acid is a carboxylic acid derivative that contains a dioxane ring, which is a cyclic ether with two oxygen atoms. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(1,3-Dioxan-2-YL)propanoic acid can be synthesized from carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or a Lewis acid catalyst . The cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol consistently gives the corresponding product .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxan-2-YL)propanoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Propanol is oxidized by heating with an oxidizing agent.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Typical reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of propanol forms propanoic acid .
Scientific Research Applications
3-(1,3-Dioxan-2-YL)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities and interactions.
Medicine: Investigated for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 3-(1,3-Dioxan-2-YL)propanoic acid exerts its effects involves its conversion to propionyl coenzyme A (propionyl-CoA), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body . This compound interacts with various molecular targets and pathways involved in metabolism .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxanes: Prepared from carbonyl compounds with 1,3-propanediol.
1,3-Dioxolanes: Similar to 1,3-dioxanes but with a different diol.
Carboxylic Acids: A family of organic compounds with similar chemical properties.
Uniqueness
3-(1,3-Dioxan-2-YL)propanoic acid is unique due to its specific structure, which includes a dioxane ring and a carboxylic acid group. This combination of functional groups gives it distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c8-6(9)2-3-7-10-4-1-5-11-7/h7H,1-5H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKVHROEJJTCAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645370 | |
Record name | 3-(1,3-Dioxan-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
774605-67-3 | |
Record name | 3-(1,3-Dioxan-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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